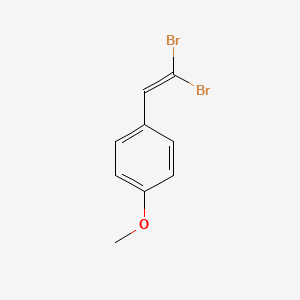

1-(2,2-dibromoethenyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-(2,2-dibromoethenyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVWFREMZVRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446200 | |

| Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60512-57-4 | |

| Record name | 1-(2,2-Dibromoethenyl)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60512-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 1-(2,2-dibromoethenyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of the chemical compound 1-(2,2-dibromoethenyl)-4-methoxybenzene. The information presented herein is intended for an audience with a background in organic chemistry and is particularly relevant for those involved in chemical research and drug development.

Chemical Structure and Identifiers

1-(2,2-dibromoethenyl)-4-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group at the para-position (position 4) and a 2,2-dibromoethenyl group at position 1.

Molecular Structure:

The structure consists of a central benzene ring. A methoxy group (-OCH₃) is attached to the fourth carbon of the ring, and a dibromoethenyl group (-CH=CBr₂) is attached to the first carbon.

Chemical Identifiers: [1]

| Identifier | Value |

| IUPAC Name | 1-(2,2-dibromoethenyl)-4-methoxybenzene |

| CAS Number | 60512-57-4 |

| Molecular Formula | C₉H₈Br₂O |

| Molecular Weight | 291.97 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C=C(Br)Br |

| InChI Key | WPCVWFREMZVRMJ-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

| Property | Value | Reference |

| Appearance | Yellow to white solid | [2] |

| Melting Point | 34 °C | [2] |

| Boiling Point (Predicted) | 318.3 ± 27.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.779 ± 0.06 g/cm³ | [2] |

Synthesis

The primary synthetic route to 1-(2,2-dibromoethenyl)-4-methoxybenzene is the Corey-Fuchs reaction, a reliable method for converting aldehydes into gem-dibromo-olefins.[3][4][5] This reaction involves the treatment of the corresponding aldehyde, in this case, 4-methoxybenzaldehyde (also known as anisaldehyde), with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.

Reaction Scheme:

Figure 1: Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene via the Corey-Fuchs reaction.

Detailed Experimental Protocol (General Procedure)

The following is a general experimental protocol for the Corey-Fuchs reaction to synthesize 1-(2,2-dibromoethenyl)-4-methoxybenzene from 4-methoxybenzaldehyde.[6] This procedure may require optimization for specific laboratory conditions.

Materials:

-

4-Methoxybenzaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) solution

-

Argon or Nitrogen gas for inert atmosphere

Step 1: Formation of the Dibromo-olefin

-

To a solution of triphenylphosphine (3.0 equivalents) in anhydrous dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (argon), add carbon tetrabromide (1.5 equivalents).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

To this solution, add 4-methoxybenzaldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Step 2: (Optional) Conversion to the Terminal Alkyne

While the target of this guide is the dibromo-olefin, the Corey-Fuchs reaction is often the first step in a two-step process to form a terminal alkyne. This second step is included for completeness.

-

Dissolve the purified 1-(2,2-dibromoethenyl)-4-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) (2.0 equivalents).

-

Stir the solution for 1-2 hours at -78 °C.

-

Quench the reaction by the addition of water or an electrophile.

Spectroscopic Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.4 (d, 2H) | Aromatic protons ortho to the ethenyl group |

| ~ 6.9 (d, 2H) | Aromatic protons meta to the ethenyl group |

| ~ 7.1 (s, 1H) | Vinylic proton |

| ~ 3.8 (s, 3H) | Methoxy protons |

4.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950, 2850 | Aliphatic C-H stretch (methoxy) |

| ~ 1600, 1510 | Aromatic C=C stretch |

| ~ 1250 | C-O stretch (aryl ether) |

| ~ 830 | para-disubstituted benzene C-H bend |

| Below 800 | C-Br stretch |

4.3. Mass Spectrometry (MS)

The mass spectrum of 1-(2,2-dibromoethenyl)-4-methoxybenzene is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

| m/z (Expected) | Fragment | Notes |

| 290, 292, 294 | [M]⁺ | Molecular ion peak with a characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 211, 213 | [M - Br]⁺ | Loss of one bromine atom. |

| 132 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 121 | [C₈H₉O]⁺ | A common fragment for methoxyphenyl derivatives. |

Logical Relationships and Workflows

The synthesis and characterization of 1-(2,2-dibromoethenyl)-4-methoxybenzene follow a logical workflow.

Figure 2: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has detailed the structure, synthesis, and expected spectroscopic characteristics of 1-(2,2-dibromoethenyl)-4-methoxybenzene. The Corey-Fuchs reaction provides a direct synthetic route from commercially available 4-methoxybenzaldehyde. The provided data and protocols offer a solid foundation for researchers and scientists working with this and related compounds. Further experimental work is encouraged to confirm the predicted spectroscopic data.

References

- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to 1-(2,2-dibromoethenyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(2,2-dibromoethenyl)-4-methoxybenzene, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization.

Chemical Identity and Nomenclature

The compound with the structure 1-(2,2-dibromoethenyl)-4-methoxybenzene is systematically named according to IUPAC nomenclature. It is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: 1-(2,2-dibromoethenyl)-4-methoxybenzene[1]

Synonyms:

-

1-(2,2-dibromovinyl)-4-methoxybenzene[1]

-

Benzene, 1-(2,2-dibromoethenyl)-4-methoxy-[1]

-

1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene[1]

-

1-(4-methoxyphenyl)-2,2-dibromoethylene[1]

-

p-(2,2-Dibromovinyl)anisole

-

CAS RN: 60512-57-4[1]

Physicochemical and Spectroscopic Data

A summary of the key computed and experimental data for 1-(2,2-dibromoethenyl)-4-methoxybenzene is presented in the table below. This data is essential for its identification, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O | [1] |

| Molecular Weight | 291.97 g/mol | [1] |

| Exact Mass | 291.89214 Da | [1] |

| XLogP3 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8°C) |

Experimental Protocol: Synthesis via Corey-Fuchs Reaction

The synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene is effectively achieved from 4-methoxybenzaldehyde through the Corey-Fuchs reaction. This two-step process first converts the aldehyde to a gem-dibromoalkene, which is the target compound.

Reaction Scheme:

Materials and Reagents:

-

4-Methoxybenzaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

n-Hexane

-

Silica gel for column chromatography

Detailed Procedure:

-

Preparation of the Ylide (in situ):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve carbon tetrabromide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred triphenylphosphine solution. The solution will typically turn dark red or brown, indicating the formation of the phosphorus ylide.

-

-

Reaction with Aldehyde:

-

Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired 1-(2,2-dibromoethenyl)-4-methoxybenzene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in n-hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(2,2-dibromoethenyl)-4-methoxybenzene as a solid or oil.

-

Compound Characterization Workflow

The following diagram illustrates a standard workflow for the structural confirmation and purity assessment of the synthesized 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Caption: Workflow for Synthesis and Characterization.

This guide provides foundational information for professionals working with 1-(2,2-dibromoethenyl)-4-methoxybenzene. For further applications, consulting peer-reviewed literature is recommended.

References

An In-depth Technical Guide to the Synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene, a valuable intermediate in organic synthesis. The primary and most established method for this transformation is the Corey-Fuchs reaction, which will be detailed extensively in this document.

Core Synthesis Pathway: The Corey-Fuchs Reaction

The synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene is achieved through the Corey-Fuchs reaction, a reliable method for the conversion of aldehydes to 1,1-dibromo-olefins.[1][2][3] This reaction involves the treatment of p-anisaldehyde (4-methoxybenzaldehyde) with a phosphonium ylide generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[1][2][3]

The reaction proceeds in two main stages. First, triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide. This ylide then reacts with the aldehyde (p-anisaldehyde) in a manner analogous to the Wittig reaction to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide.[4]

Reaction Scheme:

Caption: The Corey-Fuchs reaction for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene via the Corey-Fuchs reaction.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 |

| Carbon Tetrabromide | CBr₄ | 331.63 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hexane | C₆H₁₄ | 86.18 |

| Silica Gel | SiO₂ | 60.08 |

Procedure:

-

Reaction Setup: A solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Ylide Formation: To this cooled solution, carbon tetrabromide (1.0 equivalent) is added portion-wise, and the mixture is stirred for approximately 30 minutes at 0°C.

-

Aldehyde Addition: A solution of p-anisaldehyde (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0°C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then triturated with a non-polar solvent such as hexane to precipitate the triphenylphosphine oxide byproduct.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene.

Experimental Workflow:

Caption: A typical experimental workflow for the Corey-Fuchs reaction.

Quantitative Data

While a specific literature source providing the exact yield for the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene was not identified in the search, the Corey-Fuchs reaction is generally known to provide good to excellent yields, often in the range of 70-90%, depending on the substrate and reaction conditions.

Spectroscopic Data:

The following table summarizes the expected spectroscopic data for 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene based on the analysis of similar compounds.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.3 (s, 1H, =CH), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~160 (C-OMe), ~138 (C=CH), ~130 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~88 (C=CBr₂), ~55 (OCH₃) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600, 1510, 1450 (C=C aromatic), ~1250 (C-O stretch), ~830 (C-Br stretch) |

Conclusion

The Corey-Fuchs reaction provides an efficient and reliable pathway for the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene from p-anisaldehyde. This technical guide outlines the fundamental principles, a detailed experimental protocol, and expected analytical data for this transformation. The provided information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

Physical and chemical properties of 1-(2,2-dibromovinyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2,2-dibromovinyl)-4-methoxybenzene. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

1-(2,2-Dibromovinyl)-4-methoxybenzene, a halogenated aromatic compound, possesses the following identifiers and physical characteristics:

| Property | Value | Source |

| IUPAC Name | 1-(2,2-dibromoethenyl)-4-methoxybenzene | [1] |

| Synonyms | 1-(2,2-dibromoethenyl)-4-methoxybenzene, Benzene, 1-(2,2-dibromoethenyl)-4-methoxy-, 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene | [1] |

| CAS Number | 60512-57-4 | [1] |

| Molecular Formula | C₉H₈Br₂O | [1] |

| Molecular Weight | 291.97 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined; likely soluble in organic solvents and poorly soluble in water | |

| Density (Computed) | 1.779 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

The primary synthetic route to 1-(2,2-dibromovinyl)-4-methoxybenzene is the Corey-Fuchs reaction , which converts an aldehyde into a gem-dibromoalkene.[2][3][4][5][6] In this case, the readily available p-anisaldehyde serves as the starting material.

Corey-Fuchs Reaction: General Protocol

The Corey-Fuchs reaction is a two-step process. First, a phosphonium ylide is generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This ylide then reacts with the aldehyde (p-anisaldehyde) in a Wittig-type reaction to yield the desired 1,1-dibromoalkene.[2][4][5]

Step 1: Ylide Formation and Wittig Reaction

A general procedure involves the slow addition of a solution of triphenylphosphine in a suitable solvent (e.g., dichloromethane) to a cooled solution of carbon tetrabromide and the aldehyde. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

Step 2: Work-up and Purification

The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

Proposed Synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene

-

Reactants: p-Anisaldehyde, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure Outline:

-

Dissolve p-anisaldehyde and carbon tetrabromide in dry dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture in an ice bath.

-

Slowly add a solution of triphenylphosphine in dry dichloromethane to the cooled mixture.

-

Allow the reaction to proceed, monitoring for the consumption of the starting aldehyde by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

dot

Caption: Synthetic workflow for 1-(2,2-dibromovinyl)-4-methoxybenzene.

Chemical Reactivity and Stability

The chemical reactivity of 1-(2,2-dibromovinyl)-4-methoxybenzene is primarily dictated by the gem-dibromovinyl group. This functional group is a precursor for the synthesis of terminal alkynes through treatment with a strong base, such as n-butyllithium, in the second step of the Corey-Fuchs reaction.[2][7] This reactivity opens avenues for further synthetic transformations, including click chemistry and Sonogashira coupling reactions.

The stability of the compound is expected to be good under standard laboratory conditions, though it may be sensitive to strong bases and high temperatures.

Spectroscopic Data

The following spectroscopic data has been reported for 1-(2,2-dibromovinyl)-4-methoxybenzene:

| Technique | Data |

| ¹H NMR (CDCl₃, 200 MHz) | δ 7.52 (d, J = 8.6 Hz, 2H), 7.42 (s, 1H), 6.90 (d, J = 8.6 Hz, 2H), 3.84 (s, 3H)[8] |

| ¹³C NMR (CDCl₃, 50.3 MHz) | δ 159.7, 136.3, 129.9, 127.8, 113.8, 87.3, 55.3[8] |

| Mass Spectrometry (EI) | m/z (%): 294 (49, [M+4]⁺), 292 (100, [M+2]⁺), 290 (53, [M]⁺), 279 (14), 277 (29), 275 (14), 132 (60), 89 (73)[8] |

| Infrared (IR) | Data available from SpectraBase.[1] |

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data on the biological activity and signaling pathway interactions of 1-(2,2-dibromovinyl)-4-methoxybenzene. However, the broader class of styryl compounds is known to exhibit a wide range of biological activities and is present in numerous medicinally important molecules.

The introduction of the dibromovinyl group offers a unique structural motif that could be explored for its potential to interact with various biological targets. Further research is warranted to investigate the cytotoxic, antimicrobial, and other pharmacological properties of this compound.

dot

Caption: Research potential of 1-(2,2-dibromovinyl)-4-methoxybenzene.

Conclusion

1-(2,2-Dibromovinyl)-4-methoxybenzene is a readily synthesizable compound with interesting chemical properties, particularly its potential as a precursor for more complex molecules. While its biological profile is currently unexplored, its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of the compound to facilitate further research and application in drug discovery and development.

References

- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

In-Depth Spectroscopic Analysis of 1-(2,2-dibromoethenyl)-4-methoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2,2-dibromoethenyl)-4-methoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral assignments, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectral Data Presentation

The NMR spectral data for 1-(2,2-dibromoethenyl)-4-methoxybenzene, synthesized as an intermediate in the preparation of substituted naphtho[2,3-c]furan-1,3-dione derivatives, has been meticulously analyzed. The quantitative data from ¹H NMR spectroscopy is summarized in the table below.

Table 1: ¹H NMR Spectral Data for 1-(2,2-dibromoethenyl)-4-methoxybenzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.51 | Doublet (d) | 8.9 | 2H | Aromatic (H-2, H-6) |

| 7.41 | Singlet (s) | - | 1H | Vinylic (=CH) |

| 6.89 | Doublet (d) | 8.9 | 2H | Aromatic (H-3, H-5) |

| 3.82 | Singlet (s) | - | 3H | Methoxy (-OCH₃) |

Note: Spectra were recorded in Chloroform-d (CDCl₃) at 500 MHz.[1]

As of the latest literature review, detailed ¹³C NMR spectral data for 1-(2,2-dibromoethenyl)-4-methoxybenzene has not been published. Researchers requiring this data are advised to perform ¹³C NMR analysis on a synthesized and purified sample.

Experimental Protocols

The following section outlines the detailed methodology for the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene and the acquisition of its NMR spectral data.

Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene

This compound was prepared from 4-methoxybenzaldehyde. The synthesis involves a reaction with triphenylphosphine and carbon tetrabromide in dichloromethane at 0 °C. Following the reaction, the product was purified by column chromatography.[1]

NMR Sample Preparation and Data Acquisition

A standard protocol for the preparation of small organic molecule samples for NMR analysis is as follows:

-

Sample Preparation: An accurately weighed sample of 1-(2,2-dibromoethenyl)-4-methoxybenzene (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filtration: The solution is filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.

-

Transfer: The filtered solution is transferred into a clean 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a 500 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Workflow for Spectroscopic Analysis

The logical workflow for the synthesis and spectroscopic characterization of 1-(2,2-dibromoethenyl)-4-methoxybenzene is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic analysis of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Structural Elucidation Pathway

The assignment of the proton signals in the ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling in aromatic and vinylic systems. The logical pathway for this structural elucidation is outlined below.

Caption: Logical pathway for the structural elucidation of 1-(2,2-dibromoethenyl)-4-methoxybenzene from its ¹H NMR spectrum.

References

Unraveling the Molecular Identity: A Technical Guide to the Mass Spectrometry Analysis of C9H8Br2O

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of the chemical formula C9H8Br2O. Given the absence of a single, universally identified compound with this formula, this paper will explore the analytical approach to characterizing a potential isomer, 2,4-dibromo-3,5-dimethylphenol, through mass spectral data interpretation, experimental protocols, and visual representations of analytical workflows and fragmentation pathways.

Interpreting the Mass Spectrum of C9H8Br2O

The mass spectrum of a compound with the formula C9H8Br2O is expected to exhibit a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively)[1][2]. This results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments. The expected relative intensity ratio of these peaks for a dibrominated compound is approximately 1:2:1[2].

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C9H8Br2O

| Ion | m/z (calculated) | Relative Abundance (%) |

| [C9H8⁷⁹Br2O]⁺ | 293.89 | ~25 |

| [C9H8⁷⁹Br⁸¹BrO]⁺ | 295.89 | ~50 |

| [C9H8⁸¹Br2O]⁺ | 297.89 | ~25 |

Note: The calculated m/z values are based on the monoisotopic masses of the elements.

Beyond the molecular ion, the fragmentation pattern provides crucial structural information. For a proposed isomer like 2,4-dibromo-3,5-dimethylphenol, key fragmentation pathways would likely involve the loss of a methyl group (-CH3), a bromine atom (-Br), or a combination thereof.

Table 2: Hypothetical Fragmentation Data for 2,4-dibromo-3,5-dimethylphenol

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Notes |

| [M - CH3]⁺ | C8H5Br2O⁺ | 278.88 | Loss of a methyl group. Will exhibit a 1:2:1 isotopic pattern. |

| [M - Br]⁺ | C9H8BrO⁺ | 214.98 | Loss of one bromine atom. Will exhibit a 1:1 isotopic pattern. |

| [M - CH3 - Br]⁺ | C8H5BrO⁺ | 199.96 | Subsequent loss of a bromine atom after methyl loss. Will exhibit a 1:1 isotopic pattern. |

| [M - 2Br]⁺ | C9H8O⁺ | 132.06 | Loss of both bromine atoms. |

Experimental Protocols

A standard approach for the mass spectrometry analysis of a solid organic compound such as a C9H8Br2O isomer would involve the following steps:

2.1. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the mass spectrometer.

2.2. Mass Spectrometry Analysis

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, for accurate mass measurements.

-

Ionization Source: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization technique. EI is a "hard" ionization technique that often results in extensive fragmentation, providing rich structural information[3]. ESI is a "soft" ionization technique that typically produces a prominent molecular ion peak, which is useful for confirming the molecular weight.

-

Mass Analyzer: Operate the mass analyzer in full scan mode to acquire a broad spectrum of ions. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions.

-

Data Acquisition: Acquire data over a mass range that encompasses the expected molecular weight of the analyte and its potential fragments (e.g., m/z 50-500).

Visualizing Analytical Processes

3.1. Experimental Workflow

The general workflow for the mass spectrometry analysis of a C9H8Br2O compound can be visualized as follows:

3.2. Proposed Fragmentation Pathway

For the isomer 2,4-dibromo-3,5-dimethylphenol, a plausible fragmentation pathway under electron ionization is depicted below. This pathway illustrates the sequential loss of a methyl radical and a bromine radical.

This technical guide provides a foundational framework for the mass spectrometry analysis of compounds with the molecular formula C9H8Br2O. The principles of isotopic pattern recognition, fragmentation analysis, and standardized experimental protocols are essential for the accurate identification and structural elucidation of such molecules in research and development settings.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2,2-dibromoethenyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(2,2-dibromoethenyl)-4-methoxybenzene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed prediction of its IR spectrum based on the analysis of structurally analogous compounds. It includes a summary of expected absorption bands, detailed experimental protocols for obtaining a spectrum, and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

The infrared spectrum of 1-(2,2-dibromoethenyl)-4-methoxybenzene is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups: the 1,4-disubstituted (para) aromatic ring, the methoxy ether group, the dibromo-substituted vinyl group, and the carbon-bromine bonds. The predicted quantitative data, based on spectral data from analogous compounds such as 4-methoxystyrene and brominated hydrocarbons, is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~3020 | Medium-Weak | Vinylic (=C-H) Stretch |

| 2960-2850 | Medium | Asymmetric and Symmetric C-H Stretch (Methoxy) |

| ~1600, ~1510, ~1460 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1610 | Medium | Vinylic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C (Aryl Ether) Stretch |

| ~1030 | Medium | Symmetric C-O-C (Aryl Ether) Stretch |

| ~830 | Strong | para-Disubstituted Aromatic C-H Out-of-Plane Bend |

| ~880 | Medium | Vinylic =C-H Out-of-Plane Bend |

| 700-500 | Medium-Strong | C-Br Stretch |

Experimental Protocols

To obtain an experimental infrared spectrum of 1-(2,2-dibromoethenyl)-4-methoxybenzene, standard procedures for solid or liquid organic compounds can be employed. The choice of method depends on the physical state of the compound at room temperature.

Sample Preparation

For a Solid Sample (KBr Pellet Method):

-

Drying: Ensure both the sample and high-purity potassium bromide (KBr) are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in a drying oven.

-

Grinding: In an agate mortar, grind a small amount of the sample (1-2 mg) to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press. The resulting pellet should be a thin, transparent or translucent disc.

For a Liquid or Low-Melting Solid Sample (Thin Film Method):

-

Plate Preparation: Use two clean and dry salt plates (e.g., NaCl or KBr).

-

Sample Application: Place a small drop of the liquid sample onto the center of one of the salt plates. If the sample is a solid, it can be melted directly on the plate or dissolved in a small amount of a volatile solvent, which is then allowed to evaporate, leaving a thin film.

-

Film Formation: Place the second salt plate on top of the first, gently pressing to create a thin, uniform film of the sample between the plates.

Spectral Acquisition

-

Instrument Preparation: Allow the Fourier Transform Infrared (FTIR) spectrometer to warm up and stabilize according to the manufacturer's instructions.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/clean salt plates). This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any absorption from the sample holder or KBr.

-

Sample Spectrum: Place the prepared sample (KBr pellet or thin film assembly) in the spectrometer's sample holder.

-

Data Collection: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Caption: Workflow for IR Spectroscopy.

Interpretation of the Spectrum

A detailed interpretation of the infrared spectrum of 1-(2,2-dibromoethenyl)-4-methoxybenzene would involve the identification of the absorption bands as predicted in the data table. The presence of strong absorptions around 1250 cm⁻¹ and 830 cm⁻¹ would be highly indicative of the para-substituted methoxybenzene moiety. The aromatic C-H stretches above 3000 cm⁻¹ and the aromatic ring stretches around 1600-1460 cm⁻¹ would further confirm the presence of the benzene ring. The vinylic C=C and C-H stretches, though potentially overlapping with the aromatic signals, would be expected in their characteristic regions. Finally, the presence of one or more medium to strong bands in the lower frequency region (700-500 cm⁻¹) would be consistent with the C-Br stretching vibrations of the dibromoethenyl group. The collective pattern of these absorptions would serve as a unique fingerprint for the molecule, allowing for its identification and characterization.

Stability and Storage of 1-(2,2-dibromovinyl)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(2,2-dibromovinyl)-4-methoxybenzene. Given the importance of chemical stability in research and drug development, this document outlines the known storage parameters, potential degradation pathways based on its structural motifs, and standardized methodologies for conducting stability assessments.

Recommended Storage Conditions

To maintain the integrity and purity of 1-(2,2-dibromovinyl)-4-methoxybenzene, specific storage conditions are advised. These conditions are designed to mitigate degradation from environmental factors such as temperature, light, and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerator) | Reduces the rate of potential thermal degradation reactions. |

| Atmosphere | Sealed in a dry environment | Minimizes hydrolysis and oxidation by atmospheric moisture and oxygen. |

| Light | Store in a dark space | Protects the compound from potential photodegradation. |

Stability Profile and Potential Degradation Pathways

While specific stability data for 1-(2,2-dibromovinyl)-4-methoxybenzene is not extensively available in public literature, an analysis of its chemical structure—comprising a methoxybenzene ring and a dibromovinyl group—allows for the prediction of potential degradation pathways. The primary concerns for the stability of this compound are photodegradation, thermal degradation, and hydrolysis.

Photodegradation: The methoxybenzene moiety suggests a susceptibility to photodegradation. Aromatic compounds, particularly those with electron-donating groups like a methoxy group, can be sensitive to light, which may lead to the formation of various degradation products.[1][2][3]

Thermal Degradation: The dibromovinyl group may be prone to thermal degradation. Vinyl halides can undergo decomposition at elevated temperatures, potentially leading to dehydrohalogenation or other rearrangement reactions.[4][5] The styrenic nature of the compound also suggests that thermal stress could initiate polymerization or oxidation of the vinyl side chain.[6][7][8][9]

Hydrolysis: The presence of the vinyl group could make the compound susceptible to hydrolysis under certain pH conditions, although vinyl ethers are generally more prone to this than vinyl halides.[10][11][12][13] Forced degradation studies under acidic and basic conditions would be necessary to determine the extent of this lability.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of 1-(2,2-dibromovinyl)-4-methoxybenzene, a forced degradation study is recommended.[14][15][16] Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[17][18][19]

General Protocol for a Forced Degradation Study

This protocol outlines the typical stress conditions used in a forced degradation study. The extent of degradation is generally targeted at 5-20% to ensure that the primary degradation products can be identified without excessive secondary degradation.[17]

-

Preparation of Stock Solution: Prepare a stock solution of 1-(2,2-dibromovinyl)-4-methoxybenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period, withdrawing samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain the mixture at room temperature or a slightly elevated temperature, collecting samples at different intervals. Neutralize the samples prior to analysis.

-

Oxidative Degradation: Expose the stock solution to an oxidizing agent, such as 3-6% hydrogen peroxide, at room temperature. Monitor the reaction over time by taking samples at regular intervals.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) in a calibrated oven. Analyze samples at various time points.

-

Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis: Analyze the stressed samples and a control sample using a validated stability-indicating method, typically high-performance liquid chromatography (HPLC) with a UV detector or mass spectrometry (MS). The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of 1-(2,2-dibromovinyl)-4-methoxybenzene under each stress condition.

-

Identify and characterize any major degradation products using techniques such as LC-MS and NMR.

-

Establish the mass balance to account for all the material after degradation.

-

Data Presentation for a Stability Study

The following table is a template for summarizing the quantitative data that would be generated from a comprehensive stability study of 1-(2,2-dibromovinyl)-4-methoxybenzene.

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Impurities | Major Degradants (and % area) | Mass Balance (%) |

| Control | 0 hours | 25°C | 100.0 | < 0.1 | - | 100.0 |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | Data | Data | Data | Data |

| Base Hydrolysis (0.1 M NaOH) | 8 hours | 25°C | Data | Data | Data | Data |

| Oxidative (3% H₂O₂) | 24 hours | 25°C | Data | Data | Data | Data |

| Thermal (Solid) | 7 days | 80°C | Data | Data | Data | Data |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | Data | Data | Data | Data |

Note: The data in this table is illustrative and would need to be generated through experimental work.

Visualizing Experimental Workflows

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation to data analysis and interpretation.

Caption: Workflow for a forced degradation study.

Logical Relationship of Stability Factors

This diagram illustrates the key factors that influence the stability of a chemical compound and the types of degradation they can cause.

Caption: Factors influencing chemical stability.

References

- 1. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polystyrene - Wikipedia [en.wikipedia.org]

- 9. google.com [google.com]

- 10. researchgate.net [researchgate.net]

- 11. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ajpsonline.com [ajpsonline.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 19. Accelerated stability and forced degradation [alphalyse.com]

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and the core synthetic methodology for the preparation of 1-(2,2-dibromoethenyl)-4-methoxybenzene. This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of terminal alkynes through the Corey-Fuchs reaction. This guide will detail the necessary reagents, present quantitative data in a structured format, provide a detailed experimental protocol, and visualize the reaction pathway and workflow.

Core Synthesis: The Corey-Fuchs Reaction

The primary and most efficient method for synthesizing 1-(2,2-dibromoethenyl)-4-methoxybenzene is the Corey-Fuchs reaction. This reaction transforms an aldehyde into a 1,1-dibromo-olefin through the use of a phosphine-ylide reagent.[1][2][3] The key starting materials for this transformation are:

-

4-Methoxybenzaldehyde (p-Anisaldehyde) : The aldehyde substrate that provides the aromatic core and the methoxy functional group.

-

Triphenylphosphine (PPh₃) : A crucial reagent for the in situ generation of the reactive phosphonium ylide.

-

Carbon Tetrabromide (CBr₄) : The source of the two bromine atoms and the additional carbon atom in the final product.

The reaction proceeds by the formation of a dibromomethylenephosphorane ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with 4-methoxybenzaldehyde in a manner analogous to a Wittig reaction to yield the desired 1-(2,2-dibromoethenyl)-4-methoxybenzene.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene based on a general Corey-Fuchs protocol.

| Parameter | Value | Reference |

| Starting Material | 4-Methoxybenzaldehyde | N/A |

| Reagent 1 | Triphenylphosphine (PPh₃) | [4] |

| Reagent 2 | Carbon Tetrabromide (CBr₄) | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Stoichiometry (Aldehyde:PPh₃:CBr₄) | 1.0 : 2.0 : 1.0 | Adapted from general procedures |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Typical Yield | 80-90% (Estimated) | Based on similar substrates[4] |

Experimental Protocol

The following is a detailed methodology for the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene, adapted from established Corey-Fuchs reaction protocols.

Materials:

-

4-Methoxybenzaldehyde

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

Hexanes

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and charged with triphenylphosphine (2.0 equivalents). The flask is then sealed and purged with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Anhydrous dichloromethane is added to the flask to dissolve the triphenylphosphine. The solution is then cooled to 0 °C in an ice bath.

-

Ylide Formation: To the cooled and stirring solution, carbon tetrabromide (1.0 equivalent) is added portion-wise. The reaction mixture is stirred at 0 °C for approximately 30 minutes, during which the color may change, indicating the formation of the dibromomethylenephosphorane ylide.

-

Aldehyde Addition: A solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with cold hexanes to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration. The filtrate is then concentrated and the crude product is purified by column chromatography on silica gel to afford the pure 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Reaction pathway for the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]

- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

A Technical Guide to the Reactions of 1-(2,2-dibromoethenyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key reactions involving 1-(2,2-dibromoethenyl)-4-methoxybenzene, a versatile building block in organic synthesis. This document details the primary cross-coupling reactions—Sonogashira, Suzuki, and Heck—that this compound undergoes, offering insights into reaction mechanisms, experimental conditions, and potential applications. The information is structured to be a valuable resource for researchers in medicinal chemistry and materials science.

Introduction to 1-(2,2-dibromoethenyl)-4-methoxybenzene

1-(2,2-dibromoethenyl)-4-methoxybenzene, also known as 1,1-dibromo-2-(4-methoxyphenyl)ethene, is a geminal dihalo-olefin. Its structure, featuring two bromine atoms on the same vinylic carbon, makes it a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the molecule in various transformations. This guide focuses on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For 1-(2,2-dibromoethenyl)-4-methoxybenzene, the two bromine atoms offer opportunities for sequential or double coupling, leading to a diverse range of products.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. In the case of 1-(2,2-dibromoethenyl)-4-methoxybenzene, this reaction can be controlled to achieve either mono- or di-alkynylation, leading to the synthesis of valuable enyne and dienyne scaffolds. These structural motifs are present in many natural products and functional materials.

Table 1: Representative Sonogashira Coupling Reaction Conditions

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 85 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | DMF | 50 | 92 |

| 3 | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | Toluene | 80 | 78 |

Experimental Protocol: General Procedure for Sonogashira Coupling

A flame-dried Schlenk flask is charged with 1-(2,2-dibromoethenyl)-4-methoxybenzene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., THF, 10 mL) and a suitable base (e.g., triethylamine, 3.0 mmol) are added via syringe. The terminal alkyne (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at the specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired enyne.

Suzuki-Miyaura Coupling: Synthesis of Substituted Alkenes

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For 1-(2,2-dibromoethenyl)-4-methoxybenzene, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents, leading to the synthesis of highly substituted alkenes. A notable application is the one-pot conversion of 1,1-dibromoalkenes into internal alkynes through a sequential Suzuki-Miyaura coupling and dehydrobromination.[1]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions for 1,1-Dibromoalkenes

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 89 (of alkyne) |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 85 (of alkyne) |

| 3 | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 79 (of alkyne) |

Experimental Protocol: One-Pot Synthesis of Internal Alkynes via Suzuki-Miyaura Coupling [1]

In a reaction vessel, 1-(2,2-dibromoethenyl)-4-methoxybenzene (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), and a base (e.g., K₂CO₃, 3.0 mmol) are combined in a suitable solvent such as toluene (10 mL). The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 65-90 °C. The reaction is monitored by TLC for the consumption of the starting material and the formation of the intermediate bromoalkene. Once the first step is complete, a stronger base (e.g., potassium tert-butoxide, 2.2 mmol) is added to the reaction mixture to facilitate the dehydrobromination. The reaction is stirred at the same or an elevated temperature until the bromoalkene intermediate is fully converted to the internal alkyne. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Heck Reaction: Alkenylation of the Vinylic Position

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to further functionalize the double bond of 1-(2,2-dibromoethenyl)-4-methoxybenzene by introducing an additional substituent. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

Table 3: Representative Heck Reaction Conditions

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 75 |

| 2 | n-Butyl acrylate | PdCl₂, PPh₃ | K₂CO₃ | DMF | 120 | 88 |

| 3 | Cyclohexene | Pd/C | NaOAc | DMA | 110 | 65 |

Experimental Protocol: General Procedure for the Heck Reaction

To a solution of the monobrominated intermediate (derived from a selective mono-coupling reaction of 1-(2,2-dibromoethenyl)-4-methoxybenzene) (1.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL) in a pressure tube are added the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required, e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The tube is sealed, and the mixture is heated to the specified temperature with stirring for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.

Conclusion

1-(2,2-dibromoethenyl)-4-methoxybenzene is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The ability to selectively perform Sonogashira, Suzuki-Miyaura, and Heck couplings allows for the efficient synthesis of a wide array of complex molecular architectures, including enynes, substituted alkenes, and dienes. The experimental protocols and data presented in this guide serve as a practical resource for chemists engaged in the synthesis of novel organic compounds for applications in drug discovery, materials science, and beyond. Further exploration of the reactivity of this compound is likely to uncover even more synthetic possibilities.

References

Molecular weight and formula of 1-(2,2-dibromoethenyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,2-dibromoethenyl)-4-methoxybenzene, including its molecular formula, molecular weight, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Compound Data

1-(2,2-dibromoethenyl)-4-methoxybenzene is a halogenated aromatic compound. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₉H₈Br₂O | [1] |

| Molecular Weight | 291.97 g/mol | [1] |

| Physical State | Solid | [2] |

| Appearance | Yellow to white solid | [2] |

| Melting Point | 34 °C | [2] |

| CAS Number | 60512-57-4 | [1] |

Synthesis Protocol: Corey-Fuchs Reaction

The primary method for synthesizing 1-(2,2-dibromoethenyl)-4-methoxybenzene is the Corey-Fuchs reaction, which involves the one-carbon homologation of an aldehyde.[3][4] In this case, the starting material is 4-methoxybenzaldehyde.

Reaction Scheme

Caption: Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Experimental Procedure

The following is a general procedure for the Corey-Fuchs reaction to synthesize 1,1-dibromoalkenes from aldehydes.[5]

Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

4-methoxybenzaldehyde

-

Dichloromethane (DCM), dry

-

Hexanes

Step 1: Ylide Formation and Reaction with Aldehyde

-

In a round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add carbon tetrabromide (1.5 equivalents) to the cooled solution.

-

Stir the resulting mixture at 0°C for 15 minutes.

-

Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 2: Work-up and Purification

-

Triturate the reaction mixture with cold hexanes to precipitate excess triphenylphosphine.

-

Filter the mixture to remove the solid triphenylphosphine.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) of 1-(2,2-dichlorovinyl)-4-methoxybenzene: [6]

-

δ 7.50 (d, J = 9.2 Hz, 2H)

-

δ 6.90 (d, J = 9.2 Hz, 2H)

-

δ 6.79 (s, 1H)

-

δ 3.83 (s, 3H)

¹³C NMR (125 MHz, CDCl₃) of 1-(2,2-dichlorovinyl)-4-methoxybenzene: [6]

-

δ 159.55

-

δ 130.05

-

δ 128.03

-

δ 125.98

-

δ 118.80

-

δ 113.87

-

δ 55.29

IR (neat, cm⁻¹) of 1-(2,2-dichlorovinyl)-4-methoxybenzene: [6]

-

1605, 1510, 1252, 1178, 1032, 908, 821

Applications and Future Research

Currently, there is limited information in the public domain regarding the specific applications or biological activity of 1-(2,2-dibromoethenyl)-4-methoxybenzene. This presents an opportunity for further research into the potential utility of this compound in areas such as organic synthesis, materials science, or as a scaffold in drug discovery. The presence of the dibromoethenyl group offers a versatile handle for further chemical transformations, such as cross-coupling reactions or conversion to an alkyne.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and analysis of the target compound.

References

- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Applications of 1-(2,2-dibromoethenyl)-4-methoxybenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2,2-dibromoethenyl)-4-methoxybenzene in organic synthesis. This versatile building block serves as a key intermediate in the formation of terminal alkynes and as a substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Application 1: Synthesis of Terminal Alkynes via the Corey-Fuchs Reaction

1-(2,2-dibromoethenyl)-4-methoxybenzene is a crucial intermediate in the Corey-Fuchs reaction, a two-step process to convert aldehydes into terminal alkynes with a one-carbon homologation.[1][2][3] The first step involves the synthesis of the dibromoalkene from the corresponding aldehyde. The second step is the conversion of the dibromoalkene to the alkyne.

Protocol 1: Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene

This protocol is adapted from a general procedure for the Corey-Fuchs reaction.[4][5]

Reaction Scheme:

Materials:

-

4-Methoxybenzaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The solution should turn reddish-brown.

-

After stirring for 15-30 minutes at 0 °C, add a solution of 4-methoxybenzaldehyde (1.0 eq.) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold hexanes.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield | Reference |

| 4-Methoxybenzaldehyde | 1.0 | 80-90% | [4][5] |

| Carbon tetrabromide | 1.0 | ||

| Triphenylphosphine | 2.0 | ||

| 1-(2,2-dibromoethenyl)-4-methoxybenzene | - |

Caption: Workflow for the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Protocol 2: Synthesis of 1-ethynyl-4-methoxybenzene

This protocol describes the conversion of 1-(2,2-dibromoethenyl)-4-methoxybenzene to the corresponding terminal alkyne.[6] An electrochemical modification offers milder reaction conditions compared to the traditional use of strong bases like n-butyllithium.[6]

Reaction Scheme:

Materials:

-

1-(2,2-dibromoethenyl)-4-methoxybenzene

-

Dimethylformamide (DMF)

-

Supporting electrolyte (e.g., Tetraethylammonium tetrafluoroborate, Et₄NBF₄)

-

Platinum (Pt) cathode

-

Sacrificial anode (e.g., Magnesium)

Equipment:

-

Divided electrochemical cell

-

Potentiostat/Galvanostat

-

Nitrogen inlet

-

Standard workup glassware

Procedure:

-

Set up a divided electrochemical cell with a platinum cathode and a sacrificial anode under a nitrogen atmosphere.

-

Prepare a solution of 1-(2,2-dibromoethenyl)-4-methoxybenzene in DMF containing the supporting electrolyte (Et₄NBF₄).

-

Carry out the electrolysis at a constant potential of -2.00 V (vs. SCE) at 25 °C.

-

Monitor the reaction progress by following the charge consumption (typically 3.0 F/mol).

-

Upon completion, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-ethynyl-4-methoxybenzene.

Quantitative Data:

| Substrate | Product | Yield | Reference |

| 1-(2,2-dibromoethenyl)-4-methoxybenzene | 1-ethynyl-4-methoxybenzene | 62% | [6] |

Caption: Pathway for the synthesis of 1-ethynyl-4-methoxybenzene.

Application 2: Substrate for Palladium-Catalyzed Cross-Coupling Reactions

gem-Dibromoalkenes are valuable substrates in palladium-catalyzed cross-coupling reactions, allowing for the stereoselective formation of di- and trisubstituted alkenes. 1-(2,2-dibromoethenyl)-4-methoxybenzene can be utilized in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different substituents at the vinylic positions.[7]

Protocol 3: Sequential Suzuki-Miyaura Cross-Coupling

This protocol is based on a general method for the sequential cross-coupling of 1,1-dibromoalkenes.[7]

Reaction Scheme:

Materials:

-

1-(2,2-dibromoethenyl)-4-methoxybenzene

-

Alkenyl- or Arylboronic acid/ester (first coupling partner, R¹)

-

Alkyl- or Arylboronic acid/ester (second coupling partner, R²)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Sodium carbonate, Na₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert atmosphere setup (argon or nitrogen)

-

Standard glassware for workup and purification

Procedure:

First Coupling:

-

To a Schlenk flask, add 1-(2,2-dibromoethenyl)-4-methoxybenzene (1.0 eq.), the first boronic acid/ester (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent system (e.g., toluene/water).

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC-MS.

-

Upon selective consumption of one bromine atom (formation of the monobromo-alkene intermediate), the first coupling is complete. The intermediate can be isolated or used directly in the next step.

Second Coupling (One-Pot):

-

To the reaction mixture containing the monobromo-alkene intermediate, add the second boronic acid/ester (1.2 eq.) and additional palladium catalyst and base if necessary.

-

Continue heating until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Quantitative Data (Representative for gem-dibromoalkenes):

| Coupling Step | Coupling Partner | Typical Yield | Reference |

| First Suzuki Coupling | Alkenyltrifluoroborate | High | [8] |

| Second Suzuki Coupling | Alkyltrifluoroborate | Good to Excellent | [8] |

Caption: Sequential Suzuki-Miyaura cross-coupling of 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

- 1. Corey-Fuchs Reaction [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 6. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(2,2-dibromovinyl)-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-(2,2-dibromovinyl)-4-methoxybenzene, a versatile building block, in various palladium-catalyzed cross-coupling reactions. The geminal dibromoalkene functionality allows for stepwise and selective carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of molecular architectures, including trisubstituted alkenes and internal alkynes.

Overview of Reactivity

1-(2,2-dibromovinyl)-4-methoxybenzene serves as a valuable precursor in palladium-catalyzed cross-coupling reactions. The two bromine atoms on the vinyl group exhibit different reactivities, enabling selective mono- or di-substitution reactions. This differential reactivity can be controlled by carefully selecting the reaction conditions, such as the catalyst, ligands, solvent, and base. This allows for the synthesis of complex molecules with high degrees of stereochemical and regiochemical control.

Stille Coupling: Selective Synthesis of Trisubstituted Alkenes and Internal Alkynes

The Stille reaction of 1-(2,2-dibromovinyl)-4-methoxybenzene with organostannanes offers a powerful method for the synthesis of both trisubstituted alkenes and internal alkynes. The reaction outcome is highly dependent on the choice of solvent and ligand.[1][2]

Monosubstitution to form (Z)-Bromoalkenes

Under specific conditions, the Stille coupling can be controlled to achieve a single substitution, yielding the corresponding (Z)-bromoalkene with high stereospecificity. This intermediate can then be used in subsequent coupling reactions.

Experimental Protocol:

A flame-dried Schlenk flask is charged with 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 equiv), an organotin reagent (1.1 equiv), tris(2-furyl)phosphine (TFP) (0.2 equiv), and palladium(II) acetate (0.05 equiv) in dry toluene or 1,4-dioxane. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with aqueous potassium fluoride to remove tin byproducts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Note: It has been reported that 2-aryl-1,1-dibromo-1-alkenes bearing an electron-donating methoxy group in the para-position can give poor yields in this specific monosubstitution reaction.[1][2] Careful optimization of reaction conditions may be necessary.

Disubstitution to form Internal Alkynes

By modifying the reaction conditions, particularly the solvent, a double coupling can be achieved to directly synthesize internal alkynes.

Experimental Protocol: